molecular formula C19H13BrClN5O B2581405 5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891118-74-4

5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Katalognummer B2581405
CAS-Nummer: 891118-74-4
Molekulargewicht: 442.7
InChI-Schlüssel: CORNFXJNFWTQSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group attached to a triazolopyridazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as ring members .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyridazine ring, for example, contains two carbon and three nitrogen atoms .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiproliferative Activity

Compounds similar to the specified chemical have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, a study on the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives explored their ability to inhibit the proliferation of endothelial and tumor cells, though the specific compound mentioned did not retain the antithrombin and fibrinogen receptor antagonistic activities inherent to related compounds (Ilić et al., 2011).

Structural Analysis and DFT Calculations

Another area of research focuses on the structural analysis and density functional theory (DFT) calculations of pyridazine analogs, which are important for understanding the physical and chemical properties of these molecules. For example, a study on 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine provided detailed structural elucidation, including X-ray diffraction and DFT calculations to explore molecular stability and reactivity (Sallam et al., 2021).

Antimicrobial and Antifungal Activities

Compounds within this class have also been synthesized and evaluated for their antimicrobial and antifungal properties. A study involving the synthesis of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives showed these compounds possess varying degrees of antibacterial and antifungal activities, highlighting their potential as novel therapeutic agents (Patel & Patel, 2015).

Anti-diabetic Drug Discovery

Research on triazolo-pyridazine-6-yl-substituted piperazines has revealed their potential as effective anti-diabetic drugs, specifically through the inhibition of dipeptidyl peptidase-4 (DPP-4) and insulinotropic activities. This research underscores the therapeutic potential of heterocyclic compounds in the management of diabetes (Bindu et al., 2019).

Wirkmechanismus

The mechanism of action would depend on the intended use of the compound. Triazole derivatives have been found to show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Zukünftige Richtungen

The future research directions would likely involve further exploration of the biological activity of this compound and its derivatives. Given the wide range of activities associated with triazole derivatives , this compound could potentially be developed into a novel therapeutic agent.

Eigenschaften

IUPAC Name

5-bromo-2-chloro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClN5O/c1-11-23-24-18-8-7-17(25-26(11)18)12-3-2-4-14(9-12)22-19(27)15-10-13(20)5-6-16(15)21/h2-10H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORNFXJNFWTQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.